Structural Affinity for Privileged Target Classes (Class-Level Inference)
The compound embodies a scaffold explicitly enumerated in patent families targeting LPA and P2X3/P2X2/3 receptors. For instance, the US 6,964,975 patent designates 2-fluorophenyl-substituted azoles as preferred embodiments for LPA antagonism; the target compound features a 4-fluorophenyl group, a close regioisomeric analog [1]. Similarly, the US 7,786,110 patent encompasses thiazole and isoxazole-substituted arylamides as P2X3/P2X2/3 antagonists [2]. No quantitative IC50, Ki, or functional assay data is available for the target compound itself, preventing direct head-to-head comparison.
| Evidence Dimension | Target class engagement probability |
|---|---|
| Target Compound Data | No quantitative data |
| Comparator Or Baseline | 2-fluorophenyl azole derivatives (LPA antagonism) – IC50 values not disclosed for exact compound; P2X3 patent exemplified compounds show IC50 in low micromolar range |
| Quantified Difference | Not calculable |
| Conditions | LPA-induced proliferation/cell assays (patent disclosure); P2X3 FLIPR calcium flux assays (patent disclosure) |
Why This Matters
For procurement decisions, recognizing that the compound lies within a structurally privileged space for two distinct therapeutic targets can justify its purchase as a tool compound for target validation, provided the user independently generates the missing potency data.
- [1] Ueno A, Nagao R, Watanabe T, Ohta H, Yagi M. Isoxazole and thiazole compounds and use thereof as medicine. US Patent 6,964,975 B2. Issued November 15, 2005. Assignee: Kirin Beer Kabushiki Kaisha. View Source
- [2] Chen L, Dillon MP, Feng L, Hawley RC, Yang M. Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent 7,786,110 B2. Issued August 31, 2010. Assignee: Roche Palo Alto LLC. View Source
